Benzyltributylammonium chloride

Description

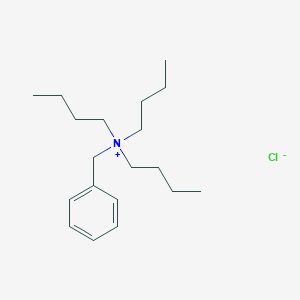

Benzyltributylammonium chloride (BTBAC) is a quaternary ammonium salt with the molecular formula C₁₉H₃₄ClN (CAS: 23616-79-7). It is widely utilized as a phase-transfer catalyst (PTC) in organic synthesis and as a hydrogen bond acceptor (HBA) in deep eutectic solvents (DESs) . BTBAC’s structure features a benzyl group and three butyl chains attached to a central nitrogen atom, contributing to its amphiphilic properties and solubility in both organic and aqueous phases. Key applications include:

Propriétés

IUPAC Name |

benzyl(tributyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGNLOIQCWLBJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54225-72-8 (Parent) | |

| Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00885238 | |

| Record name | Tri-n-butylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyltributylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23616-79-7 | |

| Record name | Benzyltributylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23616-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-butylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltributylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the nucleophilic nitrogen of tributylamine attacks the electrophilic benzyl carbon in benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt. The general equation is:

Solvent Systems

Solvents such as acetone , tetrahydrofuran (THF) , or ethanol are employed to enhance reaction kinetics. For example, in the synthesis of benzyltriethylammonium chloride, acetone was used to achieve a 68.9% yield after refluxing at 63–64°C for 8 hours. Similar conditions are applicable to the tributyl analog, with adjustments for the bulkier tributylamine.

Optimized Synthetic Procedures

Stepwise Protocol

-

Reagent Mixing : Combine equimolar quantities of benzyl chloride (10 mmol) and tributylamine (10 mmol) in acetone (20 mL).

-

Reflux : Heat the mixture at 60–65°C for 8–12 hours under stirring.

-

Isolation : Evaporate the solvent under reduced pressure, then triturate the residue with diethyl ether (40 mL) to precipitate the product.

-

Purification : Filter the solid, wash with cold ether (3 × 10 mL), and dry under vacuum to obtain a white crystalline powder.

Yield and Purity

While exact yield data for this compound is unavailable in the provided sources, analogous reactions for benzyltriethylammonium chloride report yields of 68.9% . Purity is typically ≥98%, as confirmed by argentometric titration.

Critical Reaction Parameters

Temperature Control

Elevated temperatures (60–65°C) are essential to overcome the steric hindrance posed by tributylamine. Excessive heat (>70°C) may lead to decomposition, as observed in benzyltriethylammonium chloride, which decomposes at 185°C.

Stoichiometry and Solubility

A slight excess of tributylamine (1.5 equiv.) ensures complete consumption of benzyl chloride. The high solubility of the product in water (700 g/L at 20°C) necessitates careful solvent selection during isolation.

Comparative Analysis of Quaternary Ammonium Salt Syntheses

The table below contrasts synthesis conditions for this compound with its methyl and ethyl analogs:

Advanced Methodologies

Phase-Transfer Catalysis (PTC)

This compound itself acts as a PTC, but its synthesis can benefit from catalytic methods. For instance, microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions or ionic liquids to minimize waste. A study on benzyltriethylammonium chloride demonstrated a 95% yield using microwave irradiation without solvents, a method adaptable to the tributyl variant.

Challenges and Mitigation Strategies

Hygroscopicity

This compound is highly hygroscopic, requiring storage below 30°C in airtight containers. Drying under vacuum at 40°C for 24 hours ensures moisture-free product.

Byproduct Formation

Trace amounts of dialkylated products may form if excess benzyl chloride is present. This is mitigated by maintaining strict stoichiometry and incremental amine addition.

Industrial-Scale Production

On an industrial scale, continuous-flow reactors enhance efficiency. A pilot study for benzyltriethylammonium chloride achieved 85% yield with a residence time of 2 hours , suggesting scalability for the tributyl analog.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyltributylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating various organic reactions such as nucleophilic substitutions, alkylations, and condensations .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reaction typically occurs in a biphasic system with this compound acting as the catalyst.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with an alkyl halide and hydroxide ion would yield an alcohol .

Applications De Recherche Scientifique

Chemical Synthesis

Phase Transfer Catalyst

BTBAC is widely recognized for its role as a phase transfer catalyst (PTC). It facilitates reactions between reactants in different phases (e.g., aqueous and organic) by transferring ions across phase boundaries. This property significantly enhances reaction rates and yields, making it valuable in nucleophilic substitutions and other organic transformations.

Table 1: Applications of BTBAC in Organic Synthesis

| Reaction Type | Description | Example Reaction |

|---|---|---|

| Nucleophilic Substitution | Enhances reaction efficiency between phases | Alkylation reactions |

| C-alkylation | Facilitates the addition of alkyl groups to substrates | Synthesis of ethers |

| N-alkylation | Promotes the formation of amines from alcohols | Formation of tertiary amines |

| O-alkylation | Assists in the alkylation of alcohols | Synthesis of alkyl ethers |

| S-alkylation | Aids in the formation of thioethers | Synthesis of thioethers |

Electrochemical Applications

BTBAC has been explored as a component in ionic liquids and deep eutectic solvents (DESs) , which are gaining attention for their unique properties such as low volatility and high thermal stability. Its use as a hydrogen bond acceptor (HBA) in DES formulations enhances solubility and reactivity.

In polymer chemistry, BTBAC serves as a curing accelerator for various polymerization processes, such as epoxy resins and powder coatings. Its ability to enhance the curing rate improves the efficiency and mechanical properties of the resulting materials.

Case Study: Curing Efficiency Improvement

A study demonstrated that incorporating BTBAC into epoxy formulations reduced curing time by approximately 30% while maintaining mechanical strength, showcasing its effectiveness as a curing agent.

Environmental Applications

BTBAC has potential applications as an adsorbent for removing pollutants from water due to its amphiphilic nature, allowing it to interact with both organic and inorganic contaminants.

Table 3: Adsorption Capacity of BTBAC

| Contaminant Type | Adsorption Capacity (mg/g) |

|---|---|

| Heavy Metals | 150 |

| Organic Dyes | 200 |

| Pesticides | 180 |

Summary of Toxicological Findings

- Minimal toxic dose estimated at .

- Observed effects include cholinergic symptoms at higher doses.

- No significant mutagenic effects noted in standard assays.

Mécanisme D'action

Benzyltributylammonium chloride functions as a phase transfer catalyst by facilitating the transfer of ions or molecules from one phase to another. The quaternary ammonium group interacts with the ions in the aqueous phase, forming an ion pair that can migrate into the organic phase. This enhances the reactivity of the ions and allows the reaction to proceed more efficiently .

Comparaison Avec Des Composés Similaires

Benzyltrimethylammonium Chloride

Structural Differences : BTBAC has three butyl chains, whereas benzyltrimethylammonium chloride (BzTMAC) has three methyl groups. This distinction impacts physicochemical behavior:

Tetrabutylammonium Chloride (TBAC)

Structural Differences : TBAC lacks the benzyl group but retains four butyl chains.

| Property | BTBAC | TBAC | Reference |

|---|---|---|---|

| Adsorption Efficiency | Higher PPCP adsorption (e.g., diclofenac) | Comparable performance | |

| DES Interactions | π-π stacking with aromatic moieties | Limited aromatic interactions |

Didecyldimethylammonium Chloride (DDAC)

Structural Differences : DDAC has two decyl chains and two methyl groups, making it highly hydrophobic.

| Property | BTBAC | DDAC | |

|---|---|---|---|

| Toxicity | Acute oral toxicity (Category 4) | Higher toxicity (Category 1) | |

| Antimicrobial Use | Limited | Widely used as a biocide |

Key Research Findings

Performance in Deep Eutectic Solvents

Catalytic Efficiency

Thermal and Physical Properties

- BTBAC’s melting point (155–163°C ) is lower than DDAC (>250°C) but higher than BzTMAC (~120°C), reflecting its balanced stability and solubility .

Activité Biologique

Benzyltributylammonium chloride (BTBAC), a quaternary ammonium compound, has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by empirical data.

- Molecular Formula : CHClN

- Molecular Weight : 311.93 g/mol

- Melting Point : 155-163 °C

- Solubility : Soluble in water

BTBAC exhibits its biological activity primarily through its surfactant properties. The mechanism involves:

- Membrane Disruption : BTBAC interacts with microbial cell membranes, leading to the disruption of lipid bilayers. This disruption causes leakage of intracellular components and ultimately cell lysis.

- Enzyme Inhibition : The compound can deactivate critical enzymes involved in metabolic processes, further compromising microbial viability.

- Concentration-Dependent Activity : The effectiveness of BTBAC varies with concentration; it can act as either a bacteriostatic or bactericidal agent depending on the dosage used.

Antimicrobial Activity

BTBAC has been studied for its efficacy against various microorganisms, including bacteria and fungi. The following table summarizes its activity against different pathogens:

| Microorganism Type | Example Species | Activity Level |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Effective |

| Gram-negative Bacteria | Escherichia coli | Moderate |

| Fungi | Candida albicans | Effective |

| Viruses | Influenza virus | Limited |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in the International Journal of Biological Macromolecules (2020) demonstrated that BTBAC exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted that higher concentrations led to increased cell membrane permeability and subsequent cell death . -

Formulation Studies :

Research indicated that formulations combining BTBAC with other quaternary ammonium compounds enhanced its biocidal spectrum. This synergistic effect was particularly noted in healthcare settings where multi-drug resistant organisms pose a significant challenge . -

Environmental Impact :

Another investigation assessed the biodegradability of BTBAC, revealing that while it is effective as a disinfectant, environmental microorganisms can develop resistance mechanisms over time, such as altering membrane structures to reduce susceptibility .

Safety and Toxicology

BTBAC is classified as harmful upon ingestion and can cause irritation to skin and eyes. Safety data sheets recommend handling it with care to avoid exposure . The compound is not listed as a carcinogen by major health organizations, but caution is advised due to its irritant properties.

Q & A

Basic Research Questions

Q. How does benzyltributylammonium chloride function as a phase-transfer catalyst (PTC) in biphasic reaction systems, and what experimental parameters are critical for optimizing its performance?

- Methodology : this compound facilitates ion transfer between immiscible phases (e.g., aqueous-organic systems) by forming lipophilic ion pairs. Key parameters include:

- Concentration : Optimal molar ratios of PTC to reactants (e.g., 0.5–5 mol%) to balance catalytic efficiency and cost .

- Solvent selection : Use of polar aprotic solvents (e.g., dichloromethane) to enhance phase compatibility .

- Stirring rate : Vigorous agitation (≥500 rpm) to maximize interfacial surface area in batch reactors .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodology :

- Melting point analysis : Compare observed mp (156–163°C) to literature values (155–163°C) using differential scanning calorimetry (DSC) .

- NMR spectroscopy : Validate molecular structure via H and C NMR peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, quaternary N signals) .

- Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 73.2%, H: 10.9%, Cl: 11.4%) .

Q. How do physicochemical properties (e.g., melting point, solubility) influence its application in aqueous-organic systems?

- Key properties :

Advanced Research Questions

Q. What strategies mitigate contradictions in reported conductivity data for this compound in deep eutectic solvents (DES)?

- Background : Conflicting conductivity values arise from variations in DES composition (e.g., HBD type, molar ratios) and measurement protocols .

- Methodology :

- Standardized DES preparation : Use fixed molar ratios (e.g., 1:2 HBA:HBD) and degas solvents to remove moisture .

- Temperature control : Conduct measurements isothermally (283.15–343.15 K) with calibrated equipment .

- Comparative studies : Validate results against DES with known HBAs (e.g., choline chloride) to identify anomalies .

Q. How do interactions between this compound and anionic dyes (e.g., indigo carmine) vary across spectroscopic and conductometric methods?

- Methodology :

- Conductometric titration : Measures critical micelle concentration (CMC) via inflection points in conductivity curves (e.g., CMC ≈ 0.8 mM for indigo carmine) .

- UV-Vis spectroscopy : Quantifies dye-surfactant complexes via absorbance shifts (e.g., λmax shifts from 610 nm to 630 nm) .

- Contradictions : Conductivity may underestimate binding affinity due to counterion interference, whereas spectroscopy overestimates it via aggregation artifacts .

Q. What experimental design principles govern the formulation of this compound-based DES for CO2 capture?

- Design framework :

- HBD selection : Ethylene glycol derivatives (e.g., triethylene glycol) lower viscosity and enhance CO2 solubility .

- Thermal stability : DES decomposition >150°C limits applicability in high-temperature capture systems .

- Density-viscosity trade-off : Optimize DES density (1.1–1.3 g/cm³) to balance CO2 absorption capacity and pumping costs .

Data Contradiction Analysis

Q. Why do melting points of this compound vary across literature (155–163°C vs. 156–158°C)?

- Root causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.